molecular formula C30H39P B14085296 Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane

Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane

Cat. No.: B14085296
M. Wt: 430.6 g/mol
InChI Key: ZVFXNXSXRNXTBK-UHFFFAOYSA-N
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Description

Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane is an organophosphorus compound that features a phosphane group attached to a complex organic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane typically involves the reaction of cyclohexylphosphine with a substituted indene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane can undergo various types of chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.

    Coordination: The phosphane group can coordinate with transition metals to form complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphane group would yield phosphine oxides, while substitution reactions could produce a variety of substituted phosphane derivatives.

Scientific Research Applications

Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in various chemical reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane exerts its effects is largely dependent on its ability to coordinate with metal ions. The phosphane group can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic processes. The molecular targets and pathways involved include metal-ligand interactions and the stabilization of reactive intermediates in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another widely used phosphane ligand with similar coordination properties but different steric and electronic characteristics.

    Dicyclohexylphosphine: Shares the cyclohexyl groups but lacks the complex indene structure, leading to different reactivity and applications.

    1,1-Dimethyl-2-(m-tolyl)-1H-inden-3-ylphosphane: Similar structure but without the dicyclohexyl groups, affecting its coordination behavior and stability.

Uniqueness

Dicyclohexyl(1,1-dimethyl-2-(m-tolyl)-1H-inden-3-yl)phosphane is unique due to its combination of steric bulk from the dicyclohexyl groups and the electronic properties of the indene moiety. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications.

Properties

Molecular Formula

C30H39P

Molecular Weight

430.6 g/mol

IUPAC Name

dicyclohexyl-[3,3-dimethyl-2-(3-methylphenyl)inden-1-yl]phosphane

InChI

InChI=1S/C30H39P/c1-22-13-12-14-23(21-22)28-29(26-19-10-11-20-27(26)30(28,2)3)31(24-15-6-4-7-16-24)25-17-8-5-9-18-25/h10-14,19-21,24-25H,4-9,15-18H2,1-3H3

InChI Key

ZVFXNXSXRNXTBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3C2(C)C)P(C4CCCCC4)C5CCCCC5

Origin of Product

United States

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